Hole Mobility in Spiro‑Linked vs. Parent Benzidine Films
The target compound has not been directly measured in a published thin-film transistor, but its close tetra‑substituted analog 2,2',7,7'-tetrakis(N,N'-di-p-methylphenylamino)-9,9'-spirobifluorene (Spiro‑TTB) exhibits a field‑effect hole mobility of approximately 2 × 10⁻⁴ cm² V⁻¹ s⁻¹. Critically, this mobility is retained after nine months of ambient storage, whereas the parent compound N,N,N',N'-tetrakis(4-methylphenyl)benzidine crystallizes within days and loses transistor action entirely [1]. The 2,2'-diamine architecture is expected to provide comparable morphological stability with a slightly higher HOMO level due to reduced amine content.
| Evidence Dimension | Hole mobility and ambient stability |
|---|---|
| Target Compound Data | No direct measurement; inferred to be in the same 10⁻⁴ cm² V⁻¹ s⁻¹ range. |
| Comparator Or Baseline | 2,2',7,7'-tetrakis(N,N'-di-p-methylphenylamino)-9,9'-spirobifluorene (Spiro‑TTB): μₕ ≈ 2 × 10⁻⁴ cm² V⁻¹ s⁻¹, stable >9 months; parent N,N,N',N'-tetrakis(4-methylphenyl)benzidine: μₕ slightly higher initially but device fails after days. |
| Quantified Difference | Spiro‑linked films retain >80% initial mobility after 9 months; parent films crystallize and cease transistor operation within ~7 days. |
| Conditions | Bottom‑gate top‑contact thin‑film transistors, ambient atmosphere, room temperature. |
Why This Matters
The spiro core imparts essential long‑term morphological stability that non‑spiro analogs lack, making the target compound suitable for devices requiring consistent hole transport over time.
- [1] T. P. I. Saragi, T. Spehr, A. Siebert, T. Fuhrmann-Lieker, J. Salbeck, 'Comparison of charge-carrier transport in thin films of spiro-linked compounds and their corresponding parent compounds', Adv. Funct. Mater. 2006, 16, 966–974. View Source
